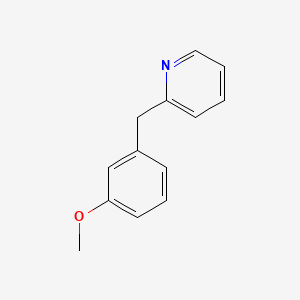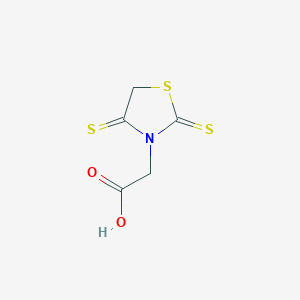
3-Thiazolidineacetic acid, 2,4-dithioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidineacetic acid, 2,4-dithioxo- is a heterocyclic compound with the molecular formula C5H5NO2S3. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 2,4-dithioxo- typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. One common method includes the use of thiazolidine-2,4-dione as a starting material, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Thiazolidineacetic acid, 2,4-dithioxo- often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetic acid, 2,4-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Scientific Research Applications
3-Thiazolidineacetic acid, 2,4-dithioxo- has been extensively studied for its applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has indicated its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 2,4-dithioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar chemical properties.
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with distinct biological activities.
2-Thiazolidinethione: A compound with a thiazolidine ring and sulfur atom, used in different applications.
Uniqueness
3-Thiazolidineacetic acid, 2,4-dithioxo- stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which imparts specific chemical reactivity and biological activity.
Properties
CAS No. |
60708-79-4 |
|---|---|
Molecular Formula |
C5H5NO2S3 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C5H5NO2S3/c7-4(8)1-6-3(9)2-11-5(6)10/h1-2H2,(H,7,8) |
InChI Key |
VBHFGNWBDRHYNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)N(C(=S)S1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


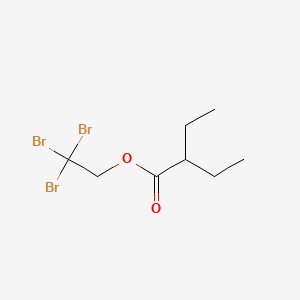
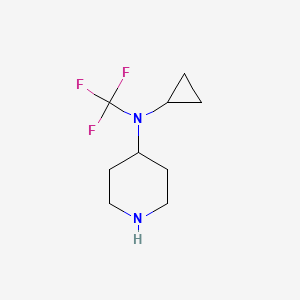
![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
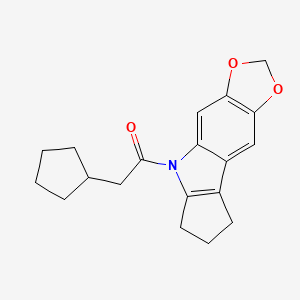
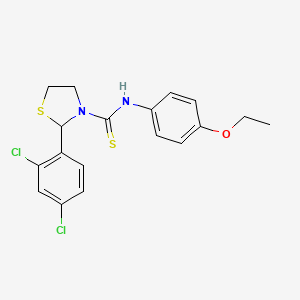
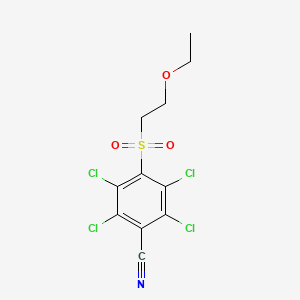
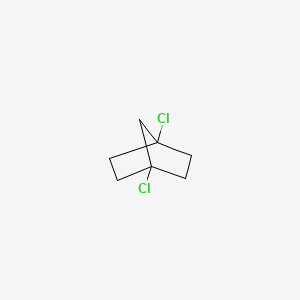
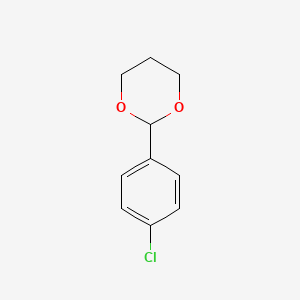
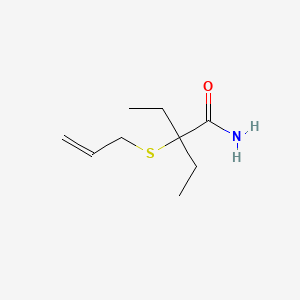
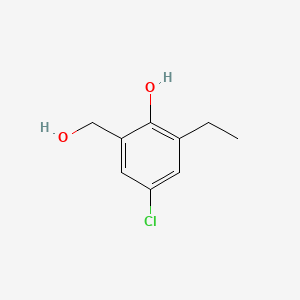
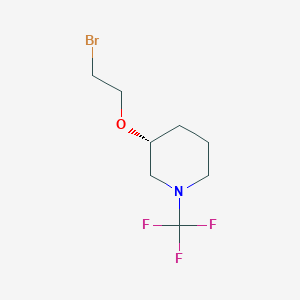
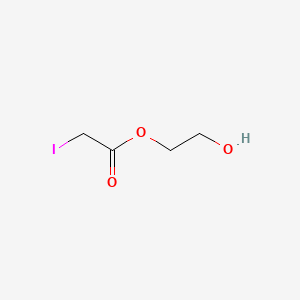
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
